Fluphenazine-d8 Dihydrochloride is a deuterated derivative of fluphenazine, which is classified as a typical antipsychotic medication belonging to the phenothiazine class. Deuterated compounds, such as fluphenazine-d8, are chemically identical to their non-deuterated counterparts but have hydrogen atoms replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound's stability and alter its pharmacokinetic properties, making it particularly useful in scientific research, especially as a reference standard in analytical chemistry and pharmacokinetic studies .
Fluphenazine-d8 Dihydrochloride falls under the category of pharmaceutical compounds and is specifically classified as a deuterated drug. It is utilized in both clinical and research settings for its unique properties that allow for enhanced tracking and analysis of drug metabolism and pharmacokinetics.
The synthesis of fluphenazine-d8 involves several strategies to achieve the incorporation of deuterium into the existing fluphenazine structure. Common methods include:
The synthesis typically requires high-purity deuterated reagents, advanced catalytic systems, and specialized facilities to handle deuterated compounds safely. The process may also involve optimizing reaction conditions to maximize yield and purity, ensuring that the final product meets the stringent requirements for scientific research .
Fluphenazine-d8 Dihydrochloride has a molecular formula of with a molecular weight of approximately 518.49 g/mol. The structure consists of a phenothiazine backbone with various substituents that contribute to its pharmacological activity.
The incorporation of deuterium alters certain physical properties compared to non-deuterated fluphenazine, including changes in solubility and stability, which can be advantageous in specific analytical applications .
Fluphenazine-d8 can participate in several chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted phenothiazine compounds .
Fluphenazine-d8 exerts its pharmacological effects similarly to non-deuterated fluphenazine by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action leads to:
The pharmacodynamic profile remains consistent with its parent compound due to the structural similarity despite the isotopic substitution .
Fluphenazine-d8 Dihydrochloride is typically presented as a white or off-white powder. It is soluble in organic solvents such as methanol but may have limited solubility in water due to its hydrophobic nature.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme temperatures or light. Its chemical reactivity allows it to participate in various organic reactions typical for phenothiazine derivatives .
Fluphenazine-d8 Dihydrochloride has several scientific applications:
These applications underscore its importance in both academic research settings and pharmaceutical development processes .
Fluphenazine-d8 dihydrochloride is a deuterated analog of the antipsychotic compound fluphenazine dihydrochloride, where eight hydrogen atoms are replaced by deuterium (²H or D) at specific positions. Its molecular formula is C₂₂H₂₀D₈Cl₂F₃N₃OS, with a molecular weight of 518.49 g/mol [1] [3] [7]. The deuterium atoms are strategically incorporated into the piperazine-ethanol side chain, specifically at the ethylenic bridges and terminal methyl groups (–CH₂– → –CD₂–; –CH₃ → –CD₃) [4] [9]. This labeling pattern minimizes alterations to the molecule’s steric and electronic properties while creating a distinct mass signature for detection. The trifluoromethyl-phenothiazine core remains unlabeled, preserving the pharmacophore responsible for dopamine receptor antagonism (D1DR/D2DR inhibition) [1] [10].
Table 1: Atomic Composition of Fluphenazine-d8 Dihydrochloride
Component | Chemical Group | Deuterium Position |
---|---|---|
Phenothiazine core | C₁₃H₈F₃NS | None |
Piperazine ring | C₄D₈N₂ | Methylene groups (–CD₂–) |
Ethanol side chain | C₂H₄O → C₂D₄O | Terminal methyl (–CD₂– in ethanol) |
Counterion | 2HCl | None |
Deuterium integration employs heterogeneous catalysis and solvent exchange techniques to ensure high isotopic purity (>95%) [7] [10]. The synthesis typically involves:
Critical challenges include avoiding over-deuteration (which alters pharmacokinetics) and ensuring regiospecificity. Modern routes achieve >99% isotopic enrichment, confirmed by mass spectrometry [7].
Mass Spectrometry (MS):
NMR Spectroscopy:
FT-IR Spectroscopy:
Table 2: Key Spectroscopic Signatures
Technique | Non-Deuterated Fluphenazine | Fluphenazine-d8 | Interpretation |
---|---|---|---|
MS (ESI⁺) | m/z 511.44 | m/z 519.50 | +8 Da mass shift |
¹H-NMR | δ 2.6 (m, 8H, piperazine) | Signal absent | H replaced by D |
FT-IR | 2850–2950 cm⁻¹ (C–H) | 2050–2250 cm⁻¹ (C–D) | Isotopic shift in vibrations |
Public crystallographic data for fluphenazine-d8 dihydrochloride remains limited. However, studies of non-deuterated fluphenazine suggest:
Deuteration may induce subtle lattice changes due to altered vibrational energies and bond lengths (C–D: 1.09 Å vs. C–H: 1.09 Å). Theoretical studies predict:
Table 3: Crystallographic Parameters (Non-Deuterated Reference)
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell dimensions | a=15.21 Å, b=8.02 Å, c=12.39 Å |
β angle | 98.7° |
Hydrogen bonds | N⁺–H···Cl⁻ (2.98–3.10 Å) |
Compound Synonyms Reference Table
Synonym | Source |
---|---|
Fluphenazine-d8 dihydrochloride | [1] [3] |
4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazine-d8-ethanol dihydrochloride | [4] [9] |
C₂₂H₂₀D₈Cl₂F₃N₃OS | [7] [8] |
Fluphenazine-D8 dihydrochloride solution | [6] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3